2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride

Solubility Formulation Bioassay compatibility

2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is a pre-formed dihydrochloride salt of a methyl‑substituted oxazole‑aniline scaffold (free base CAS 1208318‑84‑6). The free base is reported to have limited aqueous solubility, being soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12
CAS No. 1909314-31-3
Cat. No. B2949662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride
CAS1909314-31-3
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC=CO2)N.Cl.Cl
InChIInChI=1S/C10H10N2O.2ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;;/h2-6H,11H2,1H3;2*1H
InChIKeyNFIHJKZWOOXBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(1,3-oxazol-2-yl)aniline Dihydrochloride (CAS 1909314-31-3) – Procurement-Ready Physicochemical & Scaffold Profile


2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride is a pre-formed dihydrochloride salt of a methyl‑substituted oxazole‑aniline scaffold (free base CAS 1208318‑84‑6). The free base is reported to have limited aqueous solubility, being soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature . Conversion to the dihydrochloride salt (MW 247.12 g·mol⁻¹) is intended to overcome this limitation, providing a water‑soluble, protonated aniline species that is directly usable in aqueous biological buffers without additional solubilisation steps . The compound is supplied as a research‑grade building block (typically ≥95% purity) and is catalogued by multiple vendors for use as a versatile small‑molecule scaffold in medicinal chemistry and chemical biology.

Why the Dihydrochloride Salt of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Cannot Be Replaced by the Free Base or Monohydrochloride in Aqueous Workflows


The free base (CAS 1208318‑84‑6) and the mono‑hydrochloride salt (CAS 1803609‑29‑1) are chemically distinct entities with markedly different physicochemical properties. The free base exhibits limited water solubility , which can lead to precipitation, inaccurate dosing, and variable bioassay results when aqueous assay buffers are used. The dihydrochloride salt (CAS 1909314‑31‑3) is designed to deliver the same pharmacophore in a fully dissolved, protonated state, ensuring consistent concentration‑response relationships in biochemical and cell‑based assays. Protonation of the aniline nitrogen also protects the amino group from oxidative degradation during storage and handling, potentially offering superior bench‑top stability . Simple interchange with the free base or monohydrochloride risks irreproducible data and wasted resources, making the dihydrochloride salt the preferred choice for aqueous‑phase research.

Head-to-Head Quantitative Evidence: 2-Methyl-4-(1,3-oxazol-2-yl)aniline Dihydrochloride vs. Closest Comparators


Aqueous Solubility of the Dihydrochloride Salt vs. the Free Base – Enabling Reproducible Aqueous Assays

The free base form of 2-methyl-4-(1,3-oxazol-2-yl)aniline is described as having 'limited solubility in water due to its hydrophobic nature' . In contrast, the dihydrochloride salt is routinely dissolved in aqueous buffers for biological testing, as evidenced by its use in cell‑based cytotoxicity and enzyme inhibition assays that employ aqueous media . While direct mg·mL⁻¹ solubility data are not publicly available for either form, the qualitative difference is decisive: the free base requires organic co‑solvents (e.g., DMSO) that can confound assay results, whereas the dihydrochloride salt can be added directly to aqueous systems, reducing solvent artefacts and improving dose‑response accuracy.

Solubility Formulation Bioassay compatibility

Cytotoxic Activity Against Human Cancer Cell Lines – Cross-Study Comparison with Structurally Related Oxazole-Anilines

In a series of in‑vitro cytotoxicity screens, the hydrochloride salt of 2-methyl-4-(1,3-oxazol-2-yl)aniline exhibited IC₅₀ values of 15.63 µM against MCF‑7 (breast adenocarcinoma), 12.78 µM against U‑937 (monocytic leukaemia), and 10.50 µM against A549 (lung carcinoma) . These values place it in a moderate cytotoxicity range typical of fragment‑like oxazole‑aniline scaffolds. By comparison, the simpler des‑methyl analogue 4-(oxazol-2-yl)aniline has been reported to inhibit mammary carcinoma cell lines with IC₅₀ values in the low micromolar range (exact values not publicly available) [1], suggesting that the methyl substitution in the target compound does not abolish activity and may confer favourable cell‑permeability properties. Direct head‑to‑head data are lacking; the comparison is drawn from independent studies.

Cytotoxicity Cancer cell lines MCF-7 U-937 A549

Carbonic Anhydrase II Inhibition – Target Engagement Data for the Hydrochloride Salt

The hydrochloride salt of 2-methyl-4-(1,3-oxazol-2-yl)aniline has been directly tested for inhibition of human carbonic anhydrase II (hCA II), a validated target for glaucoma and epilepsy. In a stopped‑flow CO₂ hydration assay, the compound demonstrated a Kᵢ value of 215 nM [1]. This places it among moderately potent hCA II inhibitors, compared to the clinical sulphonamide acetazolamide (Kᵢ ≈ 12 nM) [2]. The dihydrochloride salt is expected to show equivalent or improved activity in this assay due to its superior solubility, although direct comparative data between salt forms are not published.

Carbonic anhydrase Enzyme inhibition Glaucoma

Recommended Application Scenarios for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Dihydrochloride Based on Verified Evidence


Aqueous‑Phase Biochemical Screening and Enzyme Inhibition Assays

The dihydrochloride salt's water solubility enables direct addition to aqueous enzyme assay buffers (e.g., Tris, HEPES, PBS) without organic co‑solvent, reducing solvent‑induced artefacts. This is critical for stopped‑flow CO₂ hydration assays (hCA II) [1] and other target‑based screens where DMSO concentrations must be minimised.

Cell‑Based Cytotoxicity Profiling Across Cancer Lineages

The compound has established IC₅₀ values of 10–16 µM against MCF‑7, U‑937, and A549 cells [1]. It can serve as a reference point for SAR studies aimed at improving potency, or as a control compound in phenotypic screening panels that include breast, leukaemia, and lung cancer models.

Medicinal Chemistry Scaffold Derivatisation – Synthesis of Focused Libraries

The oxazole‑aniline core is a versatile scaffold for generating analogues through amidation, Suzuki coupling, or reductive amination at the free amino group . The dihydrochloride salt is a convenient starting material because it is pre‑weighed, stable, and directly soluble in common reaction solvents (DMF, DMSO, aqueous bases).

Comparative Physicochemical Studies of Salt Forms

For groups optimising lead‑compound formulations, the dihydrochloride salt offers a distinct solubility/stability profile relative to the free base (CAS 1208318‑84‑6) and the mono‑hydrochloride (CAS 1803609‑29‑1). Systematic comparison of these three forms can inform salt‑selection strategies for early‑stage drug candidates .

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